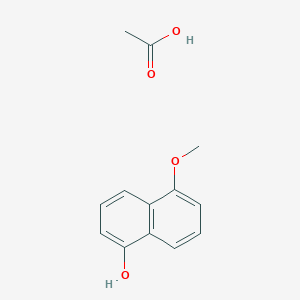

Acetic acid;5-methoxynaphthalen-1-ol

Description

Properties

CAS No. |

67243-01-0 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

acetic acid;5-methoxynaphthalen-1-ol |

InChI |

InChI=1S/C11H10O2.C2H4O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |

InChI Key |

MNRPROHLLGTKNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methoxynaphthalen-1-ol typically involves the esterification of acetic acid with 5-methoxynaphthalen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants in a water bath at temperatures around 60-65°C for about 10 minutes . The reaction can be represented as follows:

5-methoxynaphthalen-1-ol+acetic acid→acetic acid;5-methoxynaphthalen-1-ol+water

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives .

Scientific Research Applications

Scientific Research Applications

Acetic acid;5-methoxynaphthalen-1-ol has diverse applications in scientific research:

- Chemistry It serves as a precursor in synthesizing complex organic molecules and as a reagent in various chemical reactions.

- Biology Its aromatic properties make it useful for studying biological processes involving aromatic compounds.

Industrial Applications

This compound is also used in various industrial applications:

- Production of fragrances and dyes It is used to produce fragrances, dyes, and other industrial chemicals.

Other related compounds

- 5-Methoxynaphthalen-2-ol 5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is a key intermediate in producing naproxen, a non-steroidal anti-inflammatory drug. Derivatives of methoxynaphthalene have also shown promising antiproliferative activity against cancer cell lines. In analytical chemistry, methoxynaphthalene derivatives are used as fluorogenic labeling reagents for the sensitive detection of thiols in high-performance liquid chromatography (HPLC). Compounds with 2-methoxynaphthalene as their core structure exhibit significant anti-inflammatory activities.

- 6-Methoxynaphthalen-1-ol 6-Methoxynaphthalen-1-ol, also known as 6-methoxy-1-naphthol, is a chemical compound with the molecular formula C₁₁H₁₀O₂. It is used as an intermediate in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Derivatives of the compound have shown in vitro antibacterial activity against both gram-positive and gram-negative bacteria, and it is involved in developing new antibacterial agents and potential anti-cancer compounds. It also plays a role in catalytic reactions, such as the acylation of 2-Methoxynaphthalen with acetic anhydride in the presence of zeolite beta.

Mechanism of Action

The mechanism of action of acetic acid;5-methoxynaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aromatic ring of the naphthalene moiety can participate in π-π interactions with other aromatic systems, influencing its reactivity and biological activity .

Comparison with Similar Compounds

(a) Acidity and Reactivity

- 5-Methoxynaphthalen-1-ol : The electron-donating methoxy group at C5 reduces the acidity of the hydroxyl group compared to 1-naphthol. This impacts its reactivity in electrophilic substitution reactions .

- 1-Naphthoxyacetic acid : The acetic acid side chain introduces carboxylic acid functionality, enhancing water solubility and enabling metal coordination (e.g., in plant growth regulation) .

- 2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic acid : The hydroxyl and methoxy groups at C5 and C6 create steric hindrance, affecting binding affinity in drug-receptor interactions .

(b) Thermal Stability

- 1-Naphthol degrades at ~95°C, while 5-methoxynaphthalen-1-ol shows higher thermal stability (decomposition >150°C) due to methoxy substitution .

Pharmaceutical Intermediates

- 2-(5-Hydroxy-6-Methoxynaphthalen-1-yl)acetic acid (CAS 24039-88-1) is synthesized with ≥99% purity for use in drug formulations. Its dual hydroxyl and methoxy groups enable selective functionalization in API synthesis .

- 1-Naphthoxyacetic acid derivatives are studied for anti-inflammatory properties, with IC₅₀ values comparable to NSAIDs in vitro .

Metabolic and Proteomic Responses

- Acetic acid derivatives, such as 2-naphthoxyacetic acid, induce oxidative stress in bacterial models, downregulating NAD(P)H-dependent oxidoreductases and aconitase (a TCA cycle enzyme) .

- Engineered Acetobacter strains overexpressing alcohol dehydrogenase (ADH) show upregulated heat shock proteins (e.g., EF-Tu) under acetic acid stress, enhancing acid tolerance .

Q & A

Q. What safety protocols are critical when handling 5-methoxynaphthalen-1-ol derivatives in synthetic chemistry?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and goggles due to acute toxicity risks (H302, H312, H332) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation hazards.

- Waste Management : Collect waste in designated containers for hazardous organic materials, adhering to H413 guidelines for aquatic toxicity .

- Contradiction Resolution : Cross-reference safety data from multiple SDS sheets (e.g., Chemodex AG and TCI America) to address discrepancies in hazard classifications .

Q. How does glacial acetic acid function in the synthesis of substituted naphthol derivatives?

Methodological Answer:

- Dual Role : Acts as a solvent and Brønsted acid catalyst. For example, in adamantylation reactions, it protonates adamantan-1-ol to generate carbocations, facilitating electrophilic substitution at the 2- or 4-positions of 1-methoxynaphthol .

- Optimization : Use a 1:1 v/v mixture with phosphoric acid at 80–100°C to balance reaction efficiency and by-product formation . Monitor pH adjustments during neutralization (e.g., using KOH in ethanol) to isolate intermediates .

Q. What analytical techniques are suitable for quantifying acetic acid in reaction mixtures?

Methodological Answer:

- Titration : Use 1.00 M NaOH with phenolphthalein indicator (endpoint at pH 8.2–10.0). Validate results via triplicate trials to minimize human error (e.g., meniscus misreading) .

- Cross-Validation : Confirm concentrations via GC-MS, referencing retention indices and fragmentation patterns for acetic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution of 5-methoxynaphthalen-1-ol derivatives be addressed?

Methodological Answer:

- Catalyst Screening : Compare H₃PO₄ (yields 2-substituted products) vs. CF₃COOH (favors 4-substitution) to identify optimal conditions .

- Computational Modeling : Perform DFT calculations to map charge distribution on the naphthalene ring, predicting reactivity at methoxy-adjacent positions .

- Analytical Confirmation : Use ¹H NMR to distinguish isomers (e.g., methoxy proton splitting patterns) and HPLC-MS for quantitative isomer ratios .

Q. What strategies resolve contradictions in reported yields for hydroxynaphthyl-substituted amino acid syntheses?

Methodological Answer:

- Stepwise Validation :

Q. How do methoxy substituents influence the stability of naphthalenol derivatives in multi-step syntheses?

Methodological Answer:

- Electron-Donating Effects : Methoxy groups increase electron density at adjacent carbons, enhancing susceptibility to oxidation. Stabilize intermediates by storing at -20°C under inert gas .

- By-Product Mitigation : Introduce radical scavengers (e.g., BHT) during reflux steps to prevent polymerization of activated naphthalenol intermediates .

- Kinetic Profiling : Use in situ IR spectroscopy to monitor C-O bond cleavage rates during demethylation, optimizing reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.